molecular formula C6H5Cl2FN2 B8140682 3,5-Dichloro-4-fluorobenzene-1,2-diamine

3,5-Dichloro-4-fluorobenzene-1,2-diamine

Cat. No.: B8140682
M. Wt: 195.02 g/mol
InChI Key: AVWGHDVPTLVSKM-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5Cl2FN2 and a molecular weight of 195.02 g/mol. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and two amino groups attached to a benzene ring. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluorobenzene-1,2-diamine typically involves the following steps:

  • Nitration: The starting material, 3,5-dichloro-4-fluorobenzene, undergoes nitration to introduce nitro groups at the desired positions on the benzene ring.

  • Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or iron and hydrochloric acid.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-fluorobenzene-1,2-diamine can undergo various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.

  • Reduction: The compound can be further reduced to form hydrazine derivatives.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Hydrazine derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3,5-Dichloro-4-fluorobenzene-1,2-diamine is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: As an intermediate in the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibition and receptor binding.

  • Medicine: In the development of pharmaceuticals and drug discovery.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-fluorobenzene-1,2-diamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-Chloro-3-fluorobenzene-1,2-diamine

  • 3,5-Dibromobenzene-1,2-diamine

  • 2,4-Dichloro-5-fluorobenzene-1,3-diamine

Properties

IUPAC Name

3,5-dichloro-4-fluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2/c7-2-1-3(10)6(11)4(8)5(2)9/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGHDVPTLVSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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